Ovuplant

Description

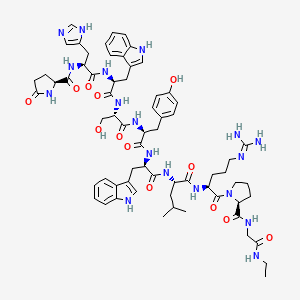

Properties

CAS No. |

70235-53-9 |

|---|---|

Molecular Formula |

C66H86N18O13 |

Molecular Weight |

1339.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H86N18O13/c1-4-70-56(88)33-74-64(96)54-16-10-24-84(54)65(97)47(15-9-23-71-66(67)68)77-58(90)48(25-36(2)3)78-60(92)50(27-38-30-72-44-13-7-5-11-42(38)44)80-59(91)49(26-37-17-19-41(86)20-18-37)79-63(95)53(34-85)83-61(93)51(28-39-31-73-45-14-8-6-12-43(39)45)81-62(94)52(29-40-32-69-35-75-40)82-57(89)46-21-22-55(87)76-46/h5-8,11-14,17-20,30-32,35-36,46-54,72-73,85-86H,4,9-10,15-16,21-29,33-34H2,1-3H3,(H,69,75)(H,70,88)(H,74,96)(H,76,87)(H,77,90)(H,78,92)(H,79,95)(H,80,91)(H,81,94)(H,82,89)(H,83,93)(H4,67,68,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1 |

InChI Key |

KPSXIMVWBWSQEG-ITQXDASVSA-N |

SMILES |

CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Isomeric SMILES |

CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

Canonical SMILES |

CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Appearance |

Solid powder |

Other CAS No. |

70235-53-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XHWSYWLRPG |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-Trp-10-N-Et-GlyNH2-LHRH D-Trp(6)-N-Et-D-GlyNH2(10)-LHRH deslorelin deslorelin acetate GnRh, Trp(6)-N-Et-GlyNH2(10)- LHRH, Trp(6)-N-Et-GlyNH2(10)- LHRH, tryptophyl(6)-N-ethylglycinamide(10)- Ovuplant Somagard |

Origin of Product |

United States |

Foundational & Exploratory

Ovuplant's Mechanism of Action in Equine Reproductive Physiology: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Ovuplant, a veterinary pharmaceutical containing the active ingredient deslorelin acetate, plays a significant role in controlled equine breeding management. As a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, its primary application is the induction of ovulation in estrous mares, thereby enabling timed insemination.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in equine reproductive physiology, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Mechanism of Action: GnRH Agonism and Pituitary Stimulation

Deslorelin, a nonapeptide analogue of natural GnRH, exerts its effects by binding to GnRH receptors on the anterior pituitary gland.[4][5] This binding initially mimics the action of endogenous GnRH, triggering a significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][6] This surge in gonadotropins, particularly LH, is the direct catalyst for the final maturation and ovulation of a dominant ovarian follicle.[1][3] this compound is indicated for use in estrous mares with a developing follicle greater than 30 mm in diameter, with ovulation typically occurring within 48 hours of implant administration.[1][2][7]

Following the initial stimulatory phase, the continuous presence of the deslorelin implant leads to a down-regulation and desensitization of the GnRH receptors on the pituitary.[4][5][8] This subsequent phase results in a temporary suppression of gonadotropin secretion, which can lead to a prolonged interovulatory interval if the mare does not conceive.[8][9] Removal of the implant after ovulation can mitigate this effect.[10]

Hormonal and Follicular Dynamics Following this compound Administration

The administration of a 2.1 mg deslorelin implant (this compound) elicits a predictable cascade of hormonal and ovarian changes. The initial gonadotropin surge is rapid and pronounced, followed by a period of suppressed pituitary function.

Quantitative Hormonal Response

The following table summarizes the typical changes in plasma LH and FSH concentrations following the administration of a 2.1 mg deslorelin implant to estrous mares.

| Time Post-Implantation | LH Concentration Change | FSH Concentration Change | Citation(s) |

| 12 hours | Peak concentrations observed; significantly higher than controls. | Peak concentrations observed; significantly higher than controls. | [4][6][7] |

| 24 hours | Concentrations remain higher than controls but have begun to decline from peak. | Concentrations remain significantly higher than controls. | [4][7] |

| 36 hours | Concentrations are higher than in control mares leading up to ovulation. | Concentrations are significantly higher than in control mares. | [7] |

| 72-96 hours | Return to pre-treatment levels. | Return to pre-treatment levels. | [4][11] |

| Day 10 Post-ovulation | No significant difference in basal levels compared to controls. | Significantly lower in mares with retained implants compared to controls. | [9] |

Ovarian and Follicular Response

The hormonal changes induced by this compound directly impact ovarian structures, leading to predictable follicular and luteal dynamics.

| Parameter | Effect of this compound (2.1 mg deslorelin) | Citation(s) |

| Interval to Ovulation | Significantly shortened; ovulation typically occurs within 48 hours. | [1][2][7] |

| Follicle Size at Ovulation | Follicles are often significantly smaller at ovulation compared to spontaneously ovulating mares. | [1][6] |

| Interovulatory Interval | Can be prolonged in non-pregnant mares if the implant is not removed. | [8][10][9] |

| Corpus Luteum Function | Progesterone concentrations and the lifespan of the corpus luteum are generally not different from control mares. | [7] |

Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved in this compound's mechanism of action and its scientific investigation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway of Deslorelin Acetate

Caption: Signaling pathway of deslorelin acetate in the mare.

Experimental Workflow for Evaluating this compound

Caption: Typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following outlines a generalized experimental protocol for investigating the effects of this compound, based on methodologies cited in the literature.

1. Animal Selection and Acclimatization:

-

Subjects: Reproductively sound, cycling light-horse mares are typically used.[8][9]

-

Criteria: Mares are monitored daily for signs of estrus through teasing with a stallion. The reproductive tract is examined by rectal palpation and ultrasonography every 1-3 days to track follicular development.[7]

-

Inclusion: Mares are admitted to the trial upon exhibiting estrus and developing a dominant ovarian follicle of at least 30 mm in diameter.[1][7]

2. Treatment and Control Groups:

-

Randomization: Mares are randomly assigned to a treatment group (e.g., 2.1 mg deslorelin implant) or a control group (e.g., placebo implant or no treatment).[7][9]

-

Administration: The implant is administered subcutaneously in the neck using a provided implanter.[1][7] The site is typically disinfected prior to insertion.[7]

3. Monitoring and Data Collection:

-

Ovarian Ultrasonography: Following implantation, ovaries are examined via transrectal ultrasonography at regular intervals (e.g., every 12 or 24 hours) until ovulation is confirmed.[7] Follicular diameters are recorded.

-

Blood Sampling: Blood samples are collected via jugular venipuncture at specified time points (e.g., -1, 0, 4, 8, 12, 24, 48, 72 hours post-implantation and daily thereafter) for hormone analysis.[7][12][13]

-

Hormone Assays: Serum or plasma concentrations of LH, FSH, and progesterone are quantified using validated immunoassays (e.g., radioimmunoassay - RIA).[11]

4. Endpoint Analysis:

-

Primary Endpoints: Key parameters for evaluation include the interval from treatment to ovulation, the percentage of mares ovulating within 48 hours, and changes in LH and FSH concentrations over time.[7]

-

Secondary Endpoints: Other measured outcomes may include follicle size at ovulation, pregnancy rates, and the interovulatory interval in non-pregnant mares.[6][7][9]

Conclusion

This compound (deslorelin acetate) provides a reliable method for inducing ovulation in mares by acting as a potent GnRH agonist, stimulating a surge in LH and FSH from the anterior pituitary. This initial stimulatory effect is well-documented and forms the basis of its clinical application. However, the subsequent down-regulatory effect on the hypothalamic-pituitary-gonadal axis is a critical aspect of its physiological impact, potentially leading to a delayed return to estrus. A thorough understanding of these biphasic effects, supported by quantitative hormonal and follicular data, is essential for optimizing its use in equine reproductive management and for guiding future research in gonadotropin modulation.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. [Control of ovulation in the mare with this compound (short-term release of the GnRH analog deslorelin acetate). Overview of investigations from 1990 to 1994] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound® & Deslorelin – Horseadvice.com [horseadvice.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. What is Deslorelin used for? [synapse.patsnap.com]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 8. ivis.org [ivis.org]

- 9. Effect of deslorelin acetate on gonadotropin secretion and ovarian follicle development in cycling mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deslorelin acetate (this compound) therapy in cycling mares: effect of implant removal on FSH secretion and ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Effects of deslorelin acetate implants in horses: single implants in stallions and steroid-treated geldings and multiple implants in mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of gonadotropin-releasing hormone for hastening ovulation in transitional mares [pubmed.ncbi.nlm.nih.gov]

Deslorelin as a Gonadotropin-Releasing Hormone Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin is a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH) used extensively in veterinary medicine.[1] This technical guide provides an in-depth overview of its core pharmacology, mechanism of action, and key applications. It summarizes quantitative data on its effects, details experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Deslorelin is a synthetic nonapeptide analogue of naturally occurring GnRH.[2][3] Structural modifications to the native GnRH molecule, specifically at positions 6 and 10, confer a greater resistance to enzymatic degradation and an increased binding affinity for the GnRH receptor (GnRH-R) compared to the endogenous hormone.[4] One source suggests Deslorelin has seven times more affinity for pituitary GnRH receptors and a potency that is 100 times higher than endogenous GnRH.[5] While primarily used in veterinary medicine for reversible chemical castration, estrus induction, and the management of hormone-dependent conditions, its mechanism offers a valuable model for studying GnRH receptor dynamics.[1][6][7]

Mechanism of Action

Deslorelin functions as a GnRH receptor agonist, exerting a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[8][9]

Initial Stimulatory Phase (Flare-Up): Upon administration, Deslorelin binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH.[8][9] This initially triggers a significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroids such as testosterone and estrogen.[1][6] This "flare-up" effect is responsible for the initial, temporary increase in sexual behaviors and can induce ovulation in females.[6][10]

Downregulation and Suppression Phase: Continuous, non-pulsatile stimulation of the GnRH receptors by Deslorelin leads to their desensitization and internalization.[4][9] This results in a profound downregulation of the HPG axis, causing a significant reduction in LH and FSH secretion.[8][9] The subsequent decrease in gonadal steroid production leads to a reversible suppression of reproductive function, effectively inducing a medical castration.[6][10]

Signaling Pathway

The binding of Deslorelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of LH and FSH.

Caption: GnRH agonist signaling pathway.

Quantitative Data

The efficacy of Deslorelin in modulating reproductive hormones has been quantified in numerous studies. The following tables summarize key data points.

Table 1: Pharmacokinetics of Deslorelin in Goats (9.4 mg implant)

| Parameter | Value (Mean ± SD) |

| Cmax | 83 ± 28 ng/mL |

| Tmax | 1.3 ± 0.5 hours |

| Plateau Phase | 30 to 360 days |

| Data from a pilot study in domestic goats.[11] |

Table 2: Effects of Deslorelin on Male Dogs

| Parameter | 4.7 mg Implant | 6 mg Implant |

| Time to Undetectable LH | - | 21 days |

| Time to Undetectable Testosterone | ~20 days (in 80% of dogs) | 27 days |

| Time to Azoospermia | 4-6 weeks | 6 weeks |

| Reduction in Testicular Volume | - | Fell to 35% of pre-treatment values after 14 weeks |

| Duration of Infertility | At least 6 months | - |

| Return to Normal Testosterone | Within 18 months in 98% of dogs | After 44 weeks |

| Return to Normal LH | - | After 51 weeks |

| Data compiled from multiple studies.[6][12][13] |

Table 3: Effects of Deslorelin on Female Dogs (4.7 mg implant in prepubertal bitches)

| Parameter | Value |

| Median Delay in Onset of Estrus | 160 days |

| Median Time to Sexual Maturity | 377 days (vs. 217 days in control) |

| Age for Induced Estrus | Observed in some females implanted between 16-18 weeks of age |

| Data from a multicentric, randomized placebo-controlled study.[4] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature for the evaluation of Deslorelin implants in canines.

5.1. Protocol for Induction of Temporary Infertility in Male Dogs

-

Animal Selection: Healthy, intact, sexually mature male dogs of a specified breed (e.g., Beagle) and age range. Animals should be acclimatized to the facility for a minimum of two weeks prior to the study. A baseline andrological examination, including semen collection and evaluation, and measurement of testicular volume and serum testosterone, should be performed.

-

Implant Administration:

-

Restrain the dog. Sedation may be used if necessary, following approved institutional protocols.

-

The implantation site, typically the interscapular region, should be clipped and aseptically prepared.[10]

-

A fold of skin is lifted, and the sterile implanter needle is inserted subcutaneously.[10]

-

The plunger is fully depressed while slowly withdrawing the needle to deposit the implant.[10]

-

The site is briefly monitored for any signs of local reaction.

-

-

Monitoring and Data Collection:

-

Hormone Analysis: Blood samples are collected via venipuncture at baseline and at specified intervals post-implantation (e.g., daily for the first week, then weekly, then monthly). Serum is separated and stored at -20°C or lower until analysis. Testosterone and LH concentrations are measured using validated immunoassays (e.g., ELISA or RIA).

-

Semen Analysis: Semen is collected by digital manipulation at baseline and at regular intervals. Volume, sperm concentration, motility, and morphology are assessed.

-

Testicular Volume: Testicular dimensions (length and width) are measured using calipers at baseline and throughout the study to calculate testicular volume.

-

Clinical Observations: Animals are monitored daily for general health and any behavioral changes.

-

5.2. Protocol for Estrus Induction in Anestrous Bitches

-

Animal Selection: Healthy, sexually mature, anestrous bitches. Anestrus is confirmed through a combination of history, absence of clinical signs of estrus, vaginal cytology (predominance of parabasal and intermediate cells), and serum progesterone levels below 1-2 ng/mL.[14]

-

Implant Administration: A 4.7 mg Deslorelin implant is administered subcutaneously in the interscapular region as described in Protocol 5.1.[14]

-

Monitoring for Estrus:

-

Daily monitoring for clinical signs of proestrus (e.g., vulvar swelling, serosanguinous discharge) begins approximately 4-5 days post-implantation.

-

Vaginal cytology is performed every 1-2 days upon observation of proestrus signs to track the increase in superficial cornified epithelial cells.

-

Serum progesterone testing is initiated to determine the LH surge and subsequent ovulation (progesterone typically rises >2 ng/mL at the time of ovulation).[14]

-

-

Breeding and Pregnancy Confirmation: Timed artificial insemination or natural mating is performed based on ovulation timing. Pregnancy is confirmed via abdominal ultrasound approximately 25-30 days after ovulation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Deslorelin implant for temporary castration in a research setting.

Caption: Experimental workflow for Deslorelin efficacy testing.

Conclusion

Deslorelin serves as a powerful tool in both clinical veterinary practice and reproductive research. Its well-characterized biphasic mechanism of action provides a reliable model for studying GnRH receptor signaling and the regulation of the HPG axis. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for scientists and researchers aiming to further investigate the properties and applications of Deslorelin and other GnRH agonists. Future research may focus on elucidating the finer points of its signaling cascade, exploring its potential in other species, and developing novel long-acting formulations.

References

- 1. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ilexlife.com [ilexlife.com]

- 3. mdpi.com [mdpi.com]

- 4. vet-es.virbac.com [vet-es.virbac.com]

- 5. benchchem.com [benchchem.com]

- 6. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Clinical use of GnRH agonists in canine and feline species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eazarmg.org [eazarmg.org]

- 11. bioone.org [bioone.org]

- 12. researchgate.net [researchgate.net]

- 13. ec.europa.eu [ec.europa.eu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ovuplant® Implants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovuplant®, a subcutaneous implant containing the gonadotropin-releasing hormone (GnRH) agonist deslorelin acetate, is a critical tool in equine reproductive management for inducing ovulation. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound® in mares. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows. The information compiled herein is synthesized from a variety of scientific studies and regulatory documents to ensure a thorough and accurate presentation.

Introduction

The precise timing of ovulation is a cornerstone of successful equine breeding programs. This compound® implants, containing 2.1 mg of deslorelin acetate, provide a reliable method for inducing ovulation in estrous mares within a predictable timeframe.[1][2] Deslorelin, a synthetic analogue of GnRH, offers enhanced potency and a longer duration of action compared to the native hormone.[3][4] This guide delves into the scientific principles governing this compound's® action, from its molecular interactions to its physiological effects on the mare's reproductive cycle.

Pharmacokinetics

Direct measurement of deslorelin in plasma is challenging due to its rapid metabolism.[1] Consequently, the pharmacokinetic profile of this compound® is primarily characterized by monitoring the pharmacodynamic responses, namely the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5]

Upon subcutaneous implantation, deslorelin is released, leading to a rapid absorption into the systemic circulation.[6] This initiates a cascade of events in the anterior pituitary gland. The implant is designed for short-term release and is biocompatible and absorbable.[4][7]

Pharmacodynamics

The pharmacodynamic effects of this compound® are centered on its interaction with GnRH receptors in the anterior pituitary gland. This interaction leads to a controlled surge of gonadotropins, mimicking the natural pre-ovulatory hormonal cascade.

Mechanism of Action

Deslorelin acts as a potent GnRH receptor agonist.[3][8] By binding to these receptors on pituitary gonadotrophs, it triggers the synthesis and release of LH and FSH.[1][4][9] This initial stimulatory effect is crucial for inducing follicular maturation and subsequent ovulation.[1] With sustained exposure to a GnRH agonist, a down-regulation of GnRH receptors occurs, leading to a suppression of gonadotropin release.[3][8] However, the short-term release formulation of this compound® is designed to primarily utilize the initial stimulatory phase to induce ovulation without causing long-term suppression, although some studies have noted a transiently increased dioestrous period.[1][10]

Hormonal Response

The administration of an this compound® implant elicits a significant and predictable increase in plasma LH and FSH concentrations. These hormonal surges are the direct drivers of the implant's ovulatory effect.

-

Luteinizing Hormone (LH): Following implantation, LH levels rise significantly, reaching a peak approximately 12 hours post-administration.[5][11] This surge in LH is the primary trigger for the final maturation and ovulation of a dominant follicle.[1]

-

Follicle-Stimulating Hormone (FSH): Similar to LH, FSH concentrations also increase after this compound® administration, with a peak observed around 12 hours.[5][11] FSH contributes to follicular growth and development.

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound® in inducing ovulation in mares. The primary endpoint of these studies is the time from implantation to ovulation, with a high percentage of mares ovulating within a 48-hour window.[2][11][12] This allows for timed insemination, optimizing the chances of conception. Treatment with this compound® has been shown to have no adverse effects on pregnancy rates.[1][2][12]

Quantitative Data

The following tables summarize the key quantitative data from various studies on the pharmacodynamics of this compound® in mares.

Table 1: Time to Ovulation after this compound® (2.1 mg Deslorelin) Administration

| Study/Source | Number of Mares | Treatment Group | Mean Time to Ovulation (hours) | % Mares Ovulating ≤ 48 hours |

| Dose Determination Study[2] | 20 | 2.1 mg Deslorelin | 47 | Not Specified |

| Clinical Field Trial[2] | 79 | 2.1 mg Deslorelin | Not Specified | 87% |

| Study by Mumford et al. (1995) | 70 | 2.25 mg Deslorelin | Not Specified | 93%[13] |

| Study by Samper et al. (2002) | Not Specified | This compound® | Not Specified | 100% (ovulation between 36-48h)[14] |

Table 2: Hormonal Response to this compound® (Deslorelin) Implantation

| Hormone | Time Post-Implantation | Observation | Study/Source |

| LH | 12 hours | Peak concentration | [5][11] |

| LH | 12 & 24 hours | Higher (P<0.05) than controls | [2] |

| FSH | 12 hours | Peak concentration | [5][11] |

| FSH | 12 & 24 hours | Higher (P<0.05) than controls | [2] |

Table 3: Effects of this compound® on the Subsequent Estrous Cycle

| Parameter | Treatment Group | Value | Study/Source |

| Interovulatory Interval | This compound® (implant not removed) | 25.8 ± 2.9 days | [10][15] |

| Interovulatory Interval | Control (spontaneous ovulation) | 18.5 ± 0.7 days | [10][15] |

| Interovulatory Interval | This compound® (implant removed after 2 days) | 19.4 ± 0.3 days | [10][15] |

| FSH on Day 10 Post-Ovulation | This compound® (implant not removed) | Lower (P=0.009) vs. Control | [10][15] |

| Follicular Diameter on Day 14 | This compound® (implant not removed) | 19.0 ± 2.1 mm | [10][15] |

| Follicular Diameter on Day 14 | Control (spontaneous ovulation) | 36.6 ± 2.5 mm | [10][15] |

| Follicular Diameter on Day 14 | This compound® (implant removed after 2 days) | 30.5 ± 2.0 mm | [10][15] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments cited in this guide.

Dose Determination and Clinical Efficacy Studies

-

Animal Selection: Clinically normal, cycling mares of various breeds, aged 3 to 15 years, are typically used.[2] Mares undergo a reproductive soundness examination prior to inclusion.[2]

-

Treatment Administration: A single this compound® implant is administered subcutaneously in the lateral neck region.[1][2] The implantation site is disinfected prior to administration.[1]

-

Monitoring Follicular Dynamics: Ovarian follicular development is monitored via transrectal ultrasonography.[2][10] Follicle size is measured, and mares are typically treated when a dominant follicle reaches a diameter of >30 mm.[1][2] After implantation, ovaries are examined every 12 to 24 hours to determine the time of ovulation.[2][16]

-

Hormone Analysis: Blood samples are collected via jugular venipuncture at specified intervals before and after implantation.[17] Serum or plasma is separated by centrifugation and stored frozen until analysis.[18] LH, FSH, and progesterone concentrations are typically measured using validated immunoassays.[2]

Ultrasonography Protocol for Follicular Monitoring

-

Equipment: A B-mode ultrasound scanner equipped with a 5.0 to 7.5 MHz linear-array transrectal transducer is commonly used.[15]

-

Procedure: The mare is appropriately restrained. The rectum is evacuated of feces, and the lubricated transducer is inserted into the rectum. The ovaries are located and systematically scanned to identify and measure all follicles. The diameter of the largest follicle is recorded. Uterine edema is also often assessed.[16] Examinations are repeated at regular intervals (e.g., every 12 or 24 hours) to track follicular growth and detect ovulation.[2][16]

Visualizations

Signaling Pathway of Deslorelin (GnRH Agonist)

Caption: Signaling pathway of deslorelin in pituitary gonadotrophs.

Experimental Workflow for this compound® Efficacy Study

Caption: Experimental workflow for an this compound® efficacy study.

Conclusion

This compound® implants containing deslorelin acetate are a well-established and effective tool for the induction of ovulation in mares. Their pharmacokinetic and pharmacodynamic properties are characterized by a rapid onset of action, leading to a predictable surge in LH and FSH and subsequent ovulation within 48 hours in a high percentage of treated animals. The data and protocols presented in this guide offer a comprehensive resource for the scientific community, facilitating a deeper understanding of this important reproductive therapeutic and aiding in the design of future research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: map04912 [genome.jp]

- 5. journal.kdp.co.id [journal.kdp.co.id]

- 6. Deslorelin acetate (this compound) therapy in cycling mares: effect of implant removal on FSH secretion and ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deslorelin acetate (this compound) therapy in cycling mares: effect of implant removal on FSH secretion and ovarian function. | Semantic Scholar [semanticscholar.org]

- 8. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 9. mixlab.com [mixlab.com]

- 10. "Prolonged interovulatory interval and hormonal changes in mares follow" by Carrie A. Johnson, Donald L. Thompson et al. [repository.lsu.edu]

- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. Use of Ultrasonography for Evaluation of Mare Reproductive Abnormalities | Veterian Key [veteriankey.com]

- 16. How Farms Confirm Mare Follicles Using Ultrasound [bxlvet.com]

- 17. Effect of GnRH and hCG administration on plasma LH and testosterone concentrations in normal stallions, aged stallions and stallions with lack of libido - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Equine Male Reproductive Function Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Ovuplant's effect on luteinizing hormone and follicle-stimulating hormone release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovuplant®, a veterinary pharmaceutical containing the active ingredient deslorelin acetate, is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] Primarily utilized in equine medicine, this compound® is indicated for inducing ovulation in estrous mares with a mature ovarian follicle, thereby synchronizing ovulation with insemination.[2][3] As a GnRH super-agonist, its mechanism of action involves a biphasic effect on the pituitary gland's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key regulators of the reproductive cycle.[4][5] This guide provides an in-depth technical overview of this compound's® pharmacodynamics, focusing on its quantitative effects on LH and FSH secretion, the underlying signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action

Deslorelin's primary mode of action is through its interaction with GnRH receptors on the anterior pituitary gland.[4] Its synthetic structure provides a higher binding affinity and greater resistance to enzymatic degradation compared to endogenous GnRH.[5] This results in a more potent and sustained effect on the pituitary gonadotrophs.

Initial Stimulatory Phase ("Flare-Up" Effect)

Upon administration, deslorelin mimics the action of natural GnRH, binding to its receptors and triggering the synthesis and secretion of LH and FSH.[1][6] This initial surge in gonadotropins is known as the "flare-up" effect.[7] The elevated circulating levels of LH are directly responsible for initiating the final maturation of the dominant follicle and inducing ovulation, typically within 48 hours of implantation in mares with a follicle greater than 30 mm in diameter.[1][3]

Downregulation and Desensitization Phase

Continuous, non-pulsatile exposure to a GnRH agonist like deslorelin leads to a paradoxical effect. The sustained presence of the agonist causes the pituitary gland to become desensitized.[4][6] This process involves the downregulation of GnRH receptors on the gonadotroph cells and an uncoupling of the receptor from its intracellular signaling pathways.[5][8] Consequently, the synthesis and release of both LH and FSH are inhibited, leading to a suppression of the pituitary-gonadal axis.[3][9] In the context of this compound®, if the implant is left in place, this suppressive phase can lead to a prolonged interovulatory interval.[9][10]

Quantitative Effects on LH and FSH Release

The biphasic action of this compound® results in distinct, measurable changes in plasma concentrations of LH and FSH.

Acute Gonadotropin Release

Following implantation, there is a rapid and significant increase in both LH and FSH levels.

| Hormone | Time to Peak Concentration | Magnitude of Change | Reference |

| LH | ~12 hours post-implantation | Significantly higher than control groups at 12 and 24 hours. | [2] |

| FSH | ~12 hours post-implantation | Significantly higher than control groups at 12 and 24 hours. | [2][3] |

Table 1: Summary of Acute Effects of this compound® on LH and FSH Concentrations in Mares.

Long-Term Gonadotropin Suppression

Prolonged exposure to the deslorelin implant results in a notable suppression of gonadotropin secretion.

| Hormone | Onset of Suppression | Duration of Suppression (if implant retained) | Magnitude of Suppression | Reference |

| LH | Following the initial surge | Approximately 11-14 days | Plasma concentrations significantly suppressed compared to controls. | [9] |

| FSH | Following the initial surge | Approximately 11 days; can be longer with multiple implants. | Plasma concentrations significantly suppressed compared to controls. | [9][10] |

Table 2: Summary of Suppressive Effects of this compound® on LH and FSH Concentrations in Mares.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Deslorelin Action

The interaction of deslorelin with the GnRH receptor on pituitary gonadotrophs initiates a cascade of intracellular events leading to gonadotropin release.

Caption: Signaling pathway of deslorelin-induced LH and FSH release.

Experimental Workflow

A typical study to evaluate the effects of this compound® on gonadotropin release in mares follows a structured protocol.

Caption: Experimental workflow for studying this compound® effects in mares.

Experimental Protocols

Subject Selection and Management

-

Animals: Clinically healthy, sexually mature mares with a history of normal estrous cycles.[2]

-

Acclimatization: Mares are monitored daily for signs of estrus using teasing with a stallion and regular reproductive examinations.[2]

-

Inclusion Criteria: Mares are admitted to the study upon showing signs of estrus and possessing a dominant ovarian follicle of at least 30 mm in diameter, as determined by transrectal ultrasonography.[2][3]

Treatment Administration

-

Product: this compound® implant containing 2.1 mg of deslorelin acetate.[2]

-

Route: A single implant is administered subcutaneously in the lateral neck region. The implantation site is disinfected prior to administration.[1]

-

Control Group: A control group typically receives a placebo implant to account for any effects of the implantation procedure itself.[2]

Sample Collection and Analysis

-

Blood Sampling: Jugular venous blood samples are collected into heparinized or EDTA tubes. Sampling frequency is highest in the period immediately following implantation (e.g., every 6-12 hours for the first 48 hours) to capture the gonadotropin surge, followed by less frequent collection (e.g., daily or every other day) to monitor the subsequent suppressive phase.[2]

-

Hormone Assays: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Concentrations of LH and FSH are quantified using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISAs).[2][11]

Ovarian and Reproductive Monitoring

-

Ovulation Confirmation: Ovaries are examined by transrectal ultrasonography at regular intervals (e.g., every 12-24 hours) after implantation to determine the time of ovulation.[2]

-

Interovulatory Interval: For studies investigating the long-term effects, mares are monitored through the subsequent cycle to determine the interovulatory interval.[9]

Conclusion

This compound® (deslorelin acetate) exerts a predictable, biphasic effect on the release of LH and FSH from the equine pituitary gland. An initial, potent stimulatory phase results in a surge of both gonadotropins, effectively inducing ovulation within a narrow timeframe.[1] This is followed by a period of pituitary desensitization and gonadotropin suppression if the implant remains in situ, which can lead to a prolonged interovulatory interval.[9][12] Understanding these dual effects is critical for the clinical application of this compound® and for the development of novel GnRH-based reproductive therapies. For clinical use aimed at inducing ovulation without delaying the subsequent cycle, removal of the implant after ovulation has been detected is recommended.[12]

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. What is Deslorelin used for? [synapse.patsnap.com]

- 5. ivis.org [ivis.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Veterinary Endocrinology: Clinical use of Gonadotropin-Releasing Hormone (GnRH) Agonists in Companion Animals: An Overview [endocrinevet.blogspot.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. "Endocrine and reproductive responses to implants of deslorein acetate " by Carrie Ann Johnson [repository.lsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Deslorelin acetate (this compound) therapy in cycling mares: effect of implant removal on FSH secretion and ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphasic Action of Deslorelin in Mares: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, exhibits a distinct biphasic action on the mare's reproductive endocrine system. This technical guide provides an in-depth exploration of this phenomenon, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying physiological mechanisms. Initially, Deslorelin induces a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a "flare effect" that can be harnessed to induce ovulation. This is followed by a period of pituitary desensitization and downregulation of GnRH receptors, leading to the suppression of gonadotropin release and a temporary cessation of cyclicity. Understanding this dual action is critical for the effective clinical application of Deslorelin in equine reproductive management, from timed artificial insemination to estrus suppression.

Introduction

Deslorelin is a synthetic analogue of GnRH, modified to have a higher binding affinity for the GnRH receptor and a longer half-life than the native hormone.[1][2] These properties underlie its potent and biphasic effects on the pituitary-gonadal axis in the mare. The initial agonistic action triggers a pronounced release of LH and FSH, mimicking the natural preovulatory surge and thereby inducing ovulation in appropriately prepared mares.[3] However, continuous or prolonged exposure to Deslorelin leads to a paradoxical effect: the downregulation of GnRH receptors on pituitary gonadotrophs.[4] This desensitization results in a refractory state, where the pituitary becomes unresponsive to further GnRH stimulation, leading to a decline in LH and FSH secretion and subsequent suppression of ovarian activity.[1][4] The formulation and dosage of Deslorelin are critical determinants of which phase of its action predominates, allowing for its versatile use in equine reproduction.[5]

The Biphasic Mechanism of Action

The biphasic action of Deslorelin is a direct consequence of its interaction with the GnRH receptors on the anterior pituitary gland.

Phase 1: The Initial Agonistic "Flare" Effect

Upon administration, Deslorelin binds to and activates GnRH receptors, stimulating the synthesis and release of LH and FSH.[2] This initial surge in gonadotropins is responsible for the ovulatory-inducing effect of short-acting Deslorelin formulations.

Phase 2: Pituitary Desensitization and Downregulation

With sustained exposure to Deslorelin, as with slow-release implants, the continuous stimulation of GnRH receptors leads to their internalization and a reduction in their numbers on the cell surface.[2][4] This process of downregulation, coupled with uncoupling of the receptor from its intracellular signaling pathways, renders the pituitary gonadotrophs refractory to further GnRH stimulation, both endogenous and exogenous.[1][6] The consequence is a significant decrease in LH and FSH secretion, leading to the suppression of follicular development and ovulation.[1][4]

Quantitative Data on the Biphasic Action of Deslorelin

The following tables summarize the quantitative effects of Deslorelin on key reproductive hormones and ovarian parameters in mares.

Table 1: Acute Stimulatory Effects of Deslorelin on Gonadotropins in Mares

| Time Post-Treatment | LH Concentration (ng/mL) | FSH Concentration (ng/mL) | Treatment Details | Reference |

| 4 hours | Elevated (P < 0.05) vs. controls | Elevated (P < 0.05) vs. controls | Single Deslorelin implant | [1] |

| 8 hours | Elevated (P < 0.05) vs. controls | Elevated (P < 0.05) vs. controls | Single Deslorelin implant | [1] |

| 12 hours | Elevated (P < 0.05) vs. controls | Elevated (P < 0.05) vs. controls | Single Deslorelin implant | [1] |

| 6 to 24 hours | Increased levels reported | - | Deslorelin administration |

Note: Specific quantitative values for the initial LH and FSH surge are not consistently reported in the literature, with studies often noting a significant elevation compared to control groups.

Table 2: Suppressive Effects of Deslorelin Implants on Gonadotropins and Ovarian Function in Mares

| Parameter | Deslorelin-Treated Group | Control Group | Treatment Details | Reference |

| Interovulatory Interval | 25.6 ± 2.6 days | 22.9 ± 1.8 days | 2.1 mg Deslorelin implant | [4] |

| Interovulatory Interval | Increased by 14.8 days (P < 0.05) | - | Multiple Deslorelin implants | [1] |

| LH Concentrations | Suppressed for ~25 days (P < 0.01) | - | Multiple Deslorelin implants | [1] |

| FSH Concentrations | Suppressed for ~25 days (P < 0.01) | - | Multiple Deslorelin implants | [1] |

| FSH Concentrations | Lower on days 5-14 vs. controls | - | 2.1 mg Deslorelin implant | [4] |

| LH Response to GnRH Challenge (Day 1, 4, 7 post-ovulation) | Suppressed (P < 0.009) | Normal | Single Deslorelin implant | [6] |

| FSH Response to GnRH Challenge (Day 1, 4, 7 post-ovulation) | Suppressed (P < 0.009) | Normal | Single Deslorelin implant | [6] |

Table 3: Effects of Deslorelin on Progesterone and Estradiol in Mares

| Hormone | Effect | Treatment Details | Reference |

| Progesterone | Sustained elevation in some mares post-ovulation | 9.4 mg or 28.2 mg Deslorelin implant | [7] |

| Progesterone | No significant difference in overall cycle values | Single Deslorelin implant | [1] |

| Estradiol | Suppressive effects on FSH may indirectly affect estradiol production | - | [3] |

Note: Data on the acute effects of Deslorelin on progesterone and estradiol concentrations within the first 24 hours are limited.

Experimental Protocols

4.1. Hormone Analysis: Radioimmunoassay (RIA) for Equine LH and FSH

This protocol outlines a general method for the determination of LH and FSH concentrations in equine serum, based on established RIA techniques.

-

Principle: A competitive binding assay where a fixed amount of radiolabeled hormone (e.g., ¹²⁵I-eLH) competes with the unlabeled hormone in the mare's serum sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of the hormone in the sample.

-

Materials:

-

Specific polyclonal antibodies against equine LH and FSH.

-

Purified equine LH and FSH for radioiodination and as standards.

-

¹²⁵Iodine.

-

Reagents for iodination (e.g., Chloramine-T or lactoperoxidase).

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Second antibody (e.g., goat anti-rabbit gamma globulin) and polyethylene glycol (PEG) for precipitation of the antibody-bound hormone.

-

Gamma counter.

-

-

Procedure:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of purified equine LH or FSH.

-

Assay Setup: In assay tubes, pipette the assay buffer, the standard or unknown serum sample, the specific primary antibody, and the radiolabeled hormone.

-

Incubation: Incubate the tubes for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.

-

Precipitation: Add the second antibody and PEG to precipitate the primary antibody-hormone complexes.

-

Centrifugation: Centrifuge the tubes to pellet the precipitate.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the hormone concentrations in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

4.2. Ovarian Follicular Monitoring: Transrectal Ultrasonography

-

Principle: Real-time B-mode ultrasonography is used to visualize and measure ovarian structures, primarily follicles and corpora lutea.

-

Equipment: A portable ultrasound scanner equipped with a 5.0-7.5 MHz linear-array rectal transducer.

-

Procedure:

-

Mare Preparation: The mare should be safely restrained in stocks. The rectum should be evacuated of feces.

-

Transducer Preparation: Apply a generous amount of non-spermicidal lubricating gel to the transducer.

-

Examination: The transducer is carefully inserted into the rectum. The ovaries are located by identifying the broad ligament and following it to the ovarian fossa.

-

Follicular Assessment: Systematically scan each ovary to identify all follicles. The diameter of the largest follicle(s) is measured at its widest point. The shape, wall thickness, and echogenicity of the follicular fluid should be noted.

-

Ovulation Detection: Ovulation is confirmed by the disappearance of a large, dominant follicle that was present on a previous examination and the subsequent formation of a corpus hemorrhagicum, which later develops into a corpus luteum.

-

Uterine Assessment: The uterus should also be examined for the presence and degree of endometrial edema, which is a characteristic sign of estrus.

-

4.3. Assessment of Pituitary Downregulation

4.3.1. GnRH Challenge Test

-

Principle: This test assesses the responsiveness of the pituitary gland to a bolus injection of GnRH. A suppressed or absent LH and FSH response following Deslorelin treatment indicates pituitary desensitization.[6]

-

Procedure:

-

Baseline Blood Sample: Collect a blood sample immediately before the GnRH injection.

-

GnRH Administration: Administer a standardized dose of GnRH (e.g., 2.0 µg/kg body weight) intravenously.

-

Post-Injection Blood Sampling: Collect blood samples at specific time points after GnRH administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure the LH and FSH response.

-

Hormone Analysis: Analyze the serum samples for LH and FSH concentrations using a validated assay (e.g., RIA).

-

Interpretation: Compare the peak concentrations and the area under the curve of LH and FSH release before and after Deslorelin treatment. A significant reduction in the gonadotropin response indicates pituitary downregulation.

-

4.3.2. GnRH Receptor Binding Assay (Generalized Protocol)

-

Disclaimer: The following is a generalized protocol for a radioligand binding assay and would require optimization and validation for use with equine pituitary tissue.

-

Principle: This assay measures the number and affinity of GnRH receptors in a tissue preparation by quantifying the binding of a radiolabeled GnRH analogue.

-

Procedure:

-

Pituitary Membrane Preparation:

-

Homogenize equine pituitary tissue in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an assay buffer.

-

-

Binding Assay:

-

Incubate the pituitary membrane preparation with a radiolabeled GnRH agonist (e.g., [¹²⁵I]Buserelin) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled GnRH agonist.

-

After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the receptor number (Bmax) and binding affinity (Kd).

-

4.3.3. Quantitative PCR (qPCR) for Equine GnRH Receptor mRNA (Generalized Protocol)

-

Disclaimer: This protocol is based on general qPCR principles and published methods for other equine genes and would require specific primer design and validation for the equine GnRH receptor gene.

-

Principle: This technique quantifies the amount of GnRH receptor messenger RNA (mRNA) in pituitary tissue, providing an indirect measure of receptor synthesis.

-

Procedure:

-

RNA Extraction: Extract total RNA from equine pituitary tissue samples using a commercial kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Design and validate primers specific for the equine GnRH receptor gene and a suitable reference (housekeeping) gene (e.g., GAPDH, β-actin).

-

Perform the qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the target and reference genes.

-

-

Data Analysis: Determine the relative expression of the GnRH receptor mRNA by normalizing its expression level to that of the reference gene using the ΔΔCt method.

-

Visualizations of Pathways and Workflows

Caption: GnRH signaling and the biphasic action of Deslorelin.

Caption: Experimental workflow for Deslorelin studies in mares.

Conclusion

The biphasic action of Deslorelin in mares provides a powerful tool for reproductive management. The initial stimulatory phase is effectively used for the induction of ovulation, while the subsequent suppressive phase can be employed for estrus suppression. A thorough understanding of the underlying mechanisms, supported by quantitative data and robust experimental protocols, is essential for the optimization of clinical applications and the development of new therapeutic strategies in equine reproduction. Further research is warranted to fully elucidate the precise time-course of hormonal changes during the initial flare effect and to develop standardized, equine-specific assays for assessing pituitary GnRH receptor dynamics.

References

- 1. Pituitary responsiveness to GnRH in mares following deslorelin acetate implantation to hasten ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deslorelin and naltrexone stimulate follicular development in mares during autumn transition and early anestrus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 4. Deslorelin Slow-Release Implants Delay Ovulation and Increase Plasma AMH Concentration and Small Antral Follicles in Haflinger Mares [mdpi.com]

- 5. madbarn.com [madbarn.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Sustained-release deslorelin acetate implants disrupt oestrous cyclicity in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovuplant (Deslorelin Acetate) for Estrus Synchronization in Non-Equine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovuplant®, a subcutaneous implant containing the potent gonadotropin-releasing hormone (GnRH) agonist deslorelin acetate, has been extensively studied for the manipulation of the estrous cycle in various animal species. While commercially recognized for inducing ovulation in mares, its application in non-equine species for estrus synchronization and reproductive management is an area of active research. This technical guide provides an in-depth overview of the use of this compound and other deslorelin-based products for estrus synchronization in cattle, small ruminants (goats and sheep), canids, and swine. It consolidates key experimental data, details established protocols, and illustrates the underlying physiological mechanisms and experimental workflows.

Core Concepts: Mechanism of Action of Deslorelin Acetate

Deslorelin acetate is a synthetic analogue of GnRH.[1] Its primary mechanism of action involves its interaction with GnRH receptors in the anterior pituitary gland.[2] Unlike the natural pulsatile release of GnRH from the hypothalamus which leads to a coordinated release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the continuous administration of a potent agonist like deslorelin results in a biphasic response.[1][2]

Initial Flare-Up Effect: Upon administration, deslorelin binds to GnRH receptors, initially mimicking the action of endogenous GnRH and causing a surge in the synthesis and release of LH and FSH.[2][3] This "flare-up" effect can be harnessed to induce ovulation in receptive females.

Downregulation and Desensitization: Prolonged exposure to high concentrations of deslorelin leads to a downregulation of GnRH receptors on the pituitary gonadotroph cells.[1] This desensitization ultimately results in a significant reduction in the secretion of LH and FSH, leading to a suppression of gonadal function, including follicular development and ovulation.[1][2] This latter effect is often utilized for long-term, reversible contraception.

Application in Small Ruminants (Goats and Sheep)

Estrus synchronization protocols in small ruminants are valuable for improving reproductive efficiency, particularly for the implementation of artificial insemination (AI) programs.[4][5] Deslorelin has been investigated as an agent to induce a synchronized ovulation.

Experimental Protocols

A common approach involves the use of a progestogen-releasing device to synchronize the luteal phase, followed by the administration of deslorelin to control the timing of the preovulatory LH surge and ovulation.[6][7]

Example Protocol for Goats:

-

Progestogen Priming: An intravaginal controlled internal drug-releasing (CIDR) device containing progesterone is inserted for a period of 5 to 14 days.[6][8]

-

Luteolysis: A luteolytic dose of prostaglandin F2α (PGF2α) is administered at or near the time of CIDR removal to ensure the regression of any existing corpora lutea.[6][9]

-

Induction of Ovulation: At the time of CIDR removal, an intramuscular injection of deslorelin acetate is administered.[6][8]

-

Timed Artificial Insemination (TAI): Insemination is performed at a fixed time following deslorelin administration, typically between 48 and 56 hours.

Quantitative Data

| Species | Deslorelin Dose | Estrus Response (%) | Ovulation Rate | Pregnancy/Conception Rate (%) | Notes |

| Goats | 0.2 mg IM[6] | - | Increased number of ovulations compared to control[6] | Tended to be lower than control[6] | At the dose given, subsequent ovarian function and ability to achieve pregnancy were negatively impacted.[6][7] |

| Goats | 0.1 mg IM[8] | 83%[8] | - | 90%[8] | Study conducted during the non-breeding season.[8] |

| Sheep | 4.7 mg implant (Suprelorin)[10] | - | - | - | Effectively suppressed sexual activity for 60 days.[10] |

Application in Canids (Dogs)

In domestic dogs, deslorelin is used for both estrus induction and suppression.[11][12] The timing of administration relative to the stage of the estrous cycle is critical for the desired outcome.[13]

Experimental Protocols

Estrus Induction in Anestrous Bitches:

-

Implant Administration: A deslorelin implant (e.g., 4.7 mg Suprelorin®) is administered subcutaneously.[13]

-

Monitoring: The bitch is monitored for signs of proestrus and estrus through vaginal cytology and progesterone assays.[13]

-

Implant Removal: The implant is typically removed once ovulation is confirmed (progesterone levels rise) to prevent potential negative effects on the subsequent luteal phase.[13][14]

-

Breeding: Mating or artificial insemination is performed based on standard canine breeding management practices.

Quantitative Data

| Application | Deslorelin Dose | Time to Estrus | Ovulation Rate (%) | Pregnancy Rate (%) | Notes |

| Estrus Induction (Anestrus) | 1.05 mg or 2.1 mg implant[15] | All treated bitches came into estrus[15] | High, though some failures noted in diestrous-induced bitches[15] | 67-70% in anestrous-induced bitches[15] | Pregnancy rates were very low in bitches induced during diestrus.[15] |

| Estrus Induction (Late Anestrus) | 4.7 mg implant[13] | Proestrus began on day 3 post-implant[13] | - | Pregnancy was achieved[13] | Implant removal at a progesterone level of ≥ 3 ng/ml was successful.[13] |

| Estrus Suppression (Prepubertal) | 4.7 mg implant[16] | Median time to puberty extended to 377 days (vs. 217 in controls)[16] | - | - | A safe and effective method to postpone the first estrus.[16] |

Application in Other Species

Cattle

The use of deslorelin in cattle has been explored within the context of timed artificial insemination protocols like Ovsynch.[17]

Experimental Protocol:

In a modified Ovsynch protocol, deslorelin implants were used in place of the final GnRH injection to induce ovulation.

Quantitative Data:

| Deslorelin Dose | Pregnancy Rate (Day 27) (%) | Notes |

| 450 µg implant | 41.3% | Similar to control (39.0%).[17] |

| 750 µg implant | 27.5% | Significantly lower than control.[17] |

Higher doses of deslorelin were found to suppress subsequent ovarian activity and decrease pregnancy rates during the resynchronization period.[17]

Swine

Information on the use of deslorelin for estrus synchronization in swine is less prevalent in the reviewed literature. However, GnRH agonists are a class of compounds used in swine reproductive management.[18][19] The primary method for estrus synchronization in gilts involves the use of progestogens like altrenogest.[18]

Summary and Future Directions

Deslorelin acetate (this compound) demonstrates significant potential for the management of reproduction in a variety of non-equine species. Its efficacy is highly dependent on the species, the physiological state of the animal, the dose administered, and the specific protocol employed.

-

In small ruminants , deslorelin can effectively induce ovulation, but optimal dosing to ensure subsequent fertility requires further investigation.

-

In canids , it is a versatile tool for both inducing fertile estrus and for temporary contraception, with protocol specifics being key to success.

-

In cattle , while it can induce ovulation, dose-dependent negative effects on subsequent fertility have been observed.

Future research should focus on refining species-specific protocols, optimizing dosages to balance efficacy with subsequent fertility, and exploring the long-term effects of repeated treatments. The development of formulations with more controlled release profiles could also enhance the applicability of deslorelin for estrus synchronization across a broader range of species.

References

- 1. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 2. What is Deslorelin used for? [synapse.patsnap.com]

- 3. Use of deslorelin acetate to advance ovulation in goats for timed artificial insemination | Clinical Theriogenology [clinicaltheriogenology.net]

- 4. Recent advances in treatments for resynchronization of ovulation in small ruminants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. Use of deslorelin acetate to advance ovulation in goats for timed artificial insemination | Clinical Theriogenology [clinicaltheriogenology.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.stecab.com [journals.stecab.com]

- 9. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]

- 10. researchgate.net [researchgate.net]

- 11. vetlexicon.com [vetlexicon.com]

- 12. improveinternational.com [improveinternational.com]

- 13. Analyzing estrous cycle dynamics with different protocols of 4.7 mg deslorelin implant aplication in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ivis.org [ivis.org]

- 15. The use of deslorelin implants for the synchronization of estrous in diestrous bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vet-es.virbac.com [vet-es.virbac.com]

- 17. Effect of a deslorelin implant in a timed artificial insemination protocol on follicle development, luteal function and reproductive performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ansci.wisc.edu [ansci.wisc.edu]

- 19. eazarmg.org [eazarmg.org]

Ovuplant® in Wildlife Conservation: A Technical Guide to Applications in Breeding Programs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Assisted reproductive technologies (ARTs) are increasingly pivotal in the genetic management of captive wildlife populations, serving as a critical tool to ensure their long-term viability. Ovuplant®, a sustained-release implant containing the gonadotropin-releasing hormone (GnRH) agonist deslorelin, has emerged as a significant pharmacologic tool in this field. This technical guide provides an in-depth overview of the applications of this compound® in wildlife conservation breeding programs, focusing on its dual capacity to induce ovulation and to act as a reversible contraceptive. This document synthesizes quantitative data on its efficacy, details experimental protocols, and visualizes key biological and procedural pathways to offer a comprehensive resource for professionals in wildlife reproductive sciences.

Introduction

The genetic health of ex situ wildlife populations is a cornerstone of modern conservation efforts. Maintaining genetic diversity is paramount to preventing inbreeding and ensuring populations are robust enough for potential reintroduction into the wild.[1] this compound®, with its active ingredient deslorelin, offers a versatile solution for managing reproduction in a wide array of species.[2] Deslorelin, a synthetic GnRH analogue, can be utilized for precisely timed ovulation to facilitate artificial insemination or for temporary contraception to manage social dynamics and breeding recommendations.[3][4] This guide will explore the mechanisms, protocols, and outcomes associated with the use of this compound® in a conservation context.

Mechanism of Action of Deslorelin

Deslorelin is a potent GnRH agonist. Its primary mechanism of action involves its interaction with GnRH receptors in the anterior pituitary gland.[2][5] This interaction has a biphasic effect:

-

Initial Stimulatory Phase: Upon administration, deslorelin mimics the natural pulsatile release of GnRH, leading to an initial surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][5] This "flare-up" effect is harnessed to induce ovulation in receptive females.[6]

-

Downregulation Phase: With continuous exposure from the implant, the GnRH receptors on the pituitary become desensitized and downregulated.[5][7] This leads to a significant reduction in LH and FSH secretion, thereby suppressing the entire hypothalamic-pituitary-gonadal (HPG) axis.[7] This sustained suppression results in a temporary and reversible contraceptive effect.[4]

dot graph "Deslorelin_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=8, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; AnteriorPituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Gonads [label="Gonads (Ovaries/Testes)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound® (Deslorelin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH_Receptors [label="GnRH Receptors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sex_Steroids [label="Sex Steroids\n(Estrogen, Progesterone, Testosterone)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initial_Surge [label="Initial Surge\n(Ovulation Induction)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; Downregulation [label="Long-Term Downregulation\n(Contraception)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges this compound -> GnRH_Receptors [label="Binds to", color="#5F6368"]; Hypothalamus -> AnteriorPituitary [label="Natural GnRH (pulsatile)", style=dashed, color="#5F6368"]; AnteriorPituitary -> GnRH_Receptors [style=invis]; GnRH_Receptors -> LH_FSH [label="Stimulates release", color="#5F6368"]; LH_FSH -> Gonads [label="Stimulates", color="#5F6368"]; Gonads -> Sex_Steroids [label="Produces", color="#5F6368"]; LH_FSH -> Initial_Surge [label="leads to", color="#34A853"]; GnRH_Receptors -> Downregulation [label="Continuous stimulation leads to", color="#EA4335"]; Downregulation -> LH_FSH [label="Suppresses", color="#EA4335"]; } Deslorelin's biphasic effect on the HPG axis.

Data Presentation: this compound® Efficacy in Wildlife Species

The following tables summarize the quantitative data on the use of this compound® for both ovulation induction and contraception in various wildlife species.

Table 1: this compound® for Ovulation Induction

| Species | Dosage | Time to Ovulation | Pregnancy/Success Rate | Key Notes |

| Equids (Mare) | 2.1 mg | Within 48 hours[6] | Pregnancy rates similar to control groups[8] | Follicle size should be >30 mm at implantation[6] |

| Maned Wolf | 2.1 mg | Ovulation confirmed post-implant removal | Successful in paired females; required additional reLH in single-housed females[9] | Implant removed 7-11 days post-implantation[9] |

Table 2: this compound® for Contraception

| Species | Dosage | Duration of Efficacy | Reversibility | Key Notes | | :--- | :--- | :--- | :--- | | African Lion | 12-15 mg | 12-18 months[10] | Reversible[10] | | | Cheetah | 6 mg | Minimum 12 months (females), 21 months (males)[10] | Reversible[10] | | | African Wild Dog | 6 mg | Less consistent; can postpone breeding season[10] | Reversible, one female conceived 4 weeks post-implant[10] | Males respond more consistently[10] | | Leopard | 6 mg | Minimum 12 months[10] | Reversible[10] | | | Tiger | 9.4-14.1 mg | ~30 months[11] | Reversible[11] | |

Experimental Protocols

Protocol for Ovulation Induction in Mares

This protocol is based on standard veterinary use of this compound® for inducing ovulation in mares and serves as a foundational model.

-

Animal Selection: Select a normally cycling mare in estrus.

-

Follicular Monitoring: Monitor ovarian follicular development via transrectal ultrasonography until a dominant follicle of ≥30 mm in diameter is identified.[6]

-

Implant Administration:

-

Disinfect the implantation site, typically the neck region.

-

Administer the 2.1 mg this compound® implant subcutaneously using the provided applicator.[6]

-

-

Breeding: The mare should be bred or inseminated within 48 hours of implantation.[6]

-

Confirmation of Ovulation: Confirm ovulation via ultrasonography 48 hours post-implantation.[12]

-

Implant Removal (Optional but Recommended): To avoid potential negative impacts on the subsequent cycle, the implant can be removed 48 hours after administration.

Protocol for Contraception in Wild Carnivores

This generalized protocol is derived from studies on various large felids and canids.

-

Animal Immobilization: Chemically immobilize the animal using species-appropriate anesthetic protocols.

-

Dosage Determination: Select the appropriate deslorelin dosage based on the species and desired duration of contraception (refer to Table 2).

-

Implant Administration:

-

Prepare a sterile subcutaneous site, often between the shoulder blades or in the neck region.

-

Insert the implant(s) subcutaneously.

-

-

Post-Implantation Management:

-

Stimulatory Phase: Be aware of the initial stimulatory phase, which may induce estrus and ovulation. To prevent unwanted pregnancies, separate treated females from intact males for at least two weeks.[4] In males, fertility may persist for up to 6 weeks post-implantation.[10]

-

Monitoring: Monitor for the return of estrous behavior or use non-invasive fecal hormone analysis to determine the end of the contraceptive period.[9]

-

-

Re-implantation: If continued contraception is desired, re-implant at the end of the effective period.

dot digraph "Ovuplant_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Selection [label="Animal Selection & Health Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal [label="Define Goal", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ovulation_Induction [label="Ovulation Induction", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; Contraception [label="Contraception", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; Follicle_Monitoring [label="Follicular Monitoring (Ultrasound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implant_Ovulation [label="Administer this compound®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Breeding [label="Artificial Insemination / Natural Mating", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Ovulation [label="Confirm Ovulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilization [label="Animal Immobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Implant_Contraception [label="Administer this compound®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Implant_Management [label="Post-Implant Management\n(Separation during stimulatory phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor for Return to Cyclicity", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Selection [color="#5F6368"]; Animal_Selection -> Goal [color="#5F6368"]; Goal -> Ovulation_Induction [label="Ovulation", color="#34A853"]; Goal -> Contraception [label="Contraception", color="#EA4335"]; Ovulation_Induction -> Follicle_Monitoring [color="#5F6368"]; Follicle_Monitoring -> Implant_Ovulation [color="#5F6368"]; Implant_Ovulation -> Breeding [color="#5F6368"]; Breeding -> Confirm_Ovulation [color="#5F6368"]; Confirm_Ovulation -> End [color="#5F6368"]; Contraception -> Immobilization [color="#5F6368"]; Immobilization -> Implant_Contraception [color="#5F6368"]; Implant_Contraception -> Post_Implant_Management [color="#5F6368"]; Post_Implant_Management -> Monitoring [color="#5F6368"]; Monitoring -> End [color="#5F6368"]; } Generalized experimental workflow for this compound® use.

Logical Relationships in this compound® Application Decision Making

The decision to use this compound® in a wildlife conservation breeding program involves several considerations. The following diagram illustrates the logical flow of this decision-making process.

dot digraph "Ovuplant_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Problem [label="Reproductive Management Need Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Breeding_Desired [label="Is Immediate Breeding Desired?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Ovulation_Induction [label="Utilize this compound® for Ovulation Induction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Is_Contraception_Needed [label="Is Temporary Contraception Needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Contraception [label="Utilize this compound® for Contraception", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess_Female [label="Assess Female:\n- Cyclicity\n- Follicular Development", fillcolor="#F1F3F4", fontcolor="#202124"]; Proceed_With_AI [label="Proceed with Timed AI or Natural Mating", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_Animal_Group [label="Assess Animal/Group:\n- Social Structure\n- Genetic Value\n- Space Constraints", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor_And_Reverse [label="Monitor and Allow for Reversal\nWhen Breeding is Desired", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Action [label="Alternative Management Strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Problem -> Is_Breeding_Desired [color="#5F6368"]; Is_Breeding_Desired -> Use_Ovulation_Induction [label="Yes", color="#34A853"]; Is_Breeding_Desired -> Is_Contraception_Needed [label="No", color="#5F6368"]; Use_Ovulation_Induction -> Assess_Female [color="#5F6368"]; Assess_Female -> Proceed_With_AI [color="#5F6368"]; Is_Contraception_Needed -> Use_Contraception [label="Yes", color="#EA4335"]; Is_Contraception_Needed -> No_Action [label="No", color="#5F6368"]; Use_Contraception -> Assess_Animal_Group [color="#5F6368"]; Assess_Animal_Group -> Monitor_And_Reverse [color="#5F6368"]; } Decision-making framework for this compound® application.

Conclusion

This compound® (deslorelin) is a powerful and versatile tool in the arsenal of wildlife conservationists and reproductive scientists. Its ability to both induce ovulation for timed breeding and provide long-acting, reversible contraception allows for nuanced management of captive populations. The successful application of this compound® requires a thorough understanding of its biphasic mechanism of action, species-specific responses, and careful adherence to established protocols. As research continues, the protocols and applications of deslorelin in a wider range of wildlife species are likely to expand, further solidifying its role in the preservation of global biodiversity.

References

- 1. What is Deslorelin used for? [synapse.patsnap.com]